molecular formula C21H23N3O4S2 B2653654 N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 500149-31-5

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2653654
CAS No.: 500149-31-5
M. Wt: 445.55
InChI Key: ROBJJLGUVDRCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a 4-methoxy group at position 4 and a sulfonamide-linked benzamide moiety at position 2. The sulfonamide group is further modified with a 3-methylpiperidine ring.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-5-4-12-24(13-14)30(26,27)16-10-8-15(9-11-16)20(25)23-21-22-19-17(28-2)6-3-7-18(19)29-21/h3,6-11,14H,4-5,12-13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBJJLGUVDRCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Antibacterial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Efficacy of Related Compounds

Compound NameMIC (μg/ml)Target Bacteria
N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide25–50Salmonella typhimurium
4b (similar structure)25–50Klebsiella pneumonia
25a (thiazolidinone derivative)2.03Enterococcus faecalis

The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can compete effectively with standard antibiotics like streptomycin, suggesting their potential as new antibacterial agents .

Antiviral Activity

In addition to antibacterial properties, benzothiazole derivatives have been investigated for their antiviral effects. Notably, certain derivatives have demonstrated activity against Hepatitis B Virus (HBV). The mechanism of action often involves the modulation of intracellular levels of proteins such as APOBEC3G, which play a crucial role in inhibiting viral replication.

Table 2: Antiviral Efficacy of Benzothiazole Derivatives

Compound NameIC50 (μM)Virus Type
IMB-0523 (related compound)0.5HBV
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide0.8HIV-1

These findings underscore the potential of this compound as a candidate for further development in antiviral therapies .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is significantly influenced by their structural components. Key modifications to the benzothiazole ring or the piperidine sulfonamide group can enhance or diminish their efficacy.

Key SAR Insights:

  • Methoxy Substitution : The presence of methoxy groups at specific positions has been associated with increased antibacterial potency.
  • Piperidine Modifications : Variations in the piperidine moiety can alter binding affinity and selectivity towards bacterial or viral targets.
  • Sulfonamide Group : This functional group is critical for enhancing solubility and biological activity.

Case Studies

Recent literature provides evidence supporting the efficacy of benzothiazole derivatives in both in vitro and in vivo models. For instance:

  • Antibacterial Case Study : A study demonstrated that a related compound exhibited a zone of inhibition (ZOI) comparable to standard antibiotics against Bacillus subtilis.
  • Antiviral Case Study : In vivo studies using animal models showed significant reductions in HBV replication following treatment with related benzothiazole derivatives.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzothiazole Core

The benzothiazole ring’s substituents significantly impact electronic properties and bioactivity. Key analogs include:

a) N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
  • Substituents : 6-fluoro on benzothiazole, 3-methylpiperidinylsulfonyl.
  • Impact : The electron-withdrawing fluoro group at position 6 may reduce ring electron density compared to the 4-methoxy group, altering interactions with hydrophobic pockets in biological targets.
b) 4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
  • Substituents : 4-methoxy on benzothiazole, diethylsulfamoyl.
c) N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
  • Substituents : 3-ethyl-6-methyl on benzothiazole, 4-methylpiperidinylsulfonyl.
  • Impact : The ethyl and methyl groups increase hydrophobicity, which might enhance blood-brain barrier penetration but reduce aqueous solubility.

Sulfonamide Modifications

The sulfonamide group’s substituents influence pharmacokinetics and target binding:

Compound Name Sulfonamide Substituent Molecular Formula Key Features
Target Compound 3-Methylpiperidinyl C21H22N3O4S2 Enhanced rigidity and moderate hydrophobicity
4-(Diethylsulfamoyl)-analog Diethylamino C19H21N3O4S2 Increased flexibility, reduced steric bulk
Example 53 () Isopropylbenzamide C27H22F2N4O3 Bulky aromatic group; potential for π-π interactions

Pharmacological and Physicochemical Implications

Electronic Effects

  • 4-Methoxy (Target) vs. 6-Fluoro () : Methoxy’s electron-donating nature may stabilize charge-transfer interactions, while fluoro’s electron-withdrawing effect could enhance metabolic stability .
  • Piperidinyl vs.

Solubility and Bioavailability

  • The 3-methylpiperidinyl group in the target compound balances hydrophobicity and solubility, whereas analogs with bulkier groups (e.g., 4-methylpiperidinyl in ) may exhibit lower aqueous solubility.

Anticancer Activity (Hypothetical)

While direct activity data for the target compound is unavailable, structurally related benzothiazoles (e.g., ) show anticancer properties. Substituent variations likely modulate potency; for example, fluoro analogs () may exhibit enhanced cytotoxicity due to improved membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.